2,5,9,12-Tetraoxatridecan-7-ol
CAS No.: 130670-52-9
Cat. No.: VC14310083
Molecular Formula: C9H20O5
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130670-52-9 |
---|---|
Molecular Formula | C9H20O5 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | 1,3-bis(2-methoxyethoxy)propan-2-ol |
Standard InChI | InChI=1S/C9H20O5/c1-11-3-5-13-7-9(10)8-14-6-4-12-2/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | UJPGTXMINFGYFB-UHFFFAOYSA-N |
Canonical SMILES | COCCOCC(COCCOC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2,5,9,12-Tetraoxatridecan-7-ol (CAS No. 130670-52-9) is a branched polyether alcohol with the systematic name 1,3-bis(2-methoxyethoxy)propan-2-ol. Its structure consists of a central propane-2-ol backbone substituted with two 2-methoxyethoxy groups at the 1- and 3-positions . The molecule’s symmetry and ether-rich architecture contribute to its hydrophilic-lipophilic balance (HLB), making it soluble in both polar and nonpolar solvents .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS No. | 130670-52-9 |
Molecular Formula | C₉H₂₀O₅ |
Molecular Weight | 208.25 g/mol |
IUPAC Name | 1,3-bis(2-methoxyethoxy)propan-2-ol |
SMILES | COCCOCC(COCCOC)O |
InChIKey | UJPGTXMINFGYFB-UHFFFAOYSA-N |
PubChem CID | 14893273 |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step reaction involving epichlorohydrin (ECH) and 2-methoxyethanol under basic conditions . In the first step, ECH undergoes nucleophilic attack by 2-methoxyethanol to form an intermediate epoxide. Subsequent ring-opening of the epoxide by a second equivalent of 2-methoxyethanol yields the final product. Purification is achieved through fractional distillation or column chromatography to isolate the desired product from higher-generation homologues .
Optimization and Scalability
Recent advancements in synthesis have focused on minimizing byproducts. For instance, substituting ECH with 3-chloro-2-chloromethyl-1-propene (MDC) reduces unintended polymerization, improving yields to 67% for intermediate compounds . Catalytic hydrogenation using palladium on carbon (10 wt%) further streamlines the production of amine-functionalized derivatives .
Physicochemical Properties
Thermal and Physical Properties
The compound exists as a clear, colorless to slightly yellow liquid at room temperature. Key physical properties include:
Table 2: Physical and Thermal Properties
Property | Value |
---|---|
Boiling Point | 158–160°C (5 mmHg) |
Density | 1.045 g/mL at 25°C |
Refractive Index | 1.444–1.446 |
Vapor Pressure | 0.1 Pa at 20°C |
Flash Point | >110°C |
Solubility and Partitioning
2,5,9,12-Tetraoxatridecan-7-ol exhibits high solubility in water (>1.6 g/mL) and organic solvents such as dimethyl sulfoxide (DMSO) . Its octanol-water partition coefficient (log Pₒcₜ/ᵥᵥₐₜ) of -1.5 indicates strong hydrophilicity, a trait leveraged in drug delivery systems .
Applications in Science and Industry
Polymer Science and Dendrimer Synthesis
The compound serves as a monofunctional poly(ethylene glycol) (PEG) linker in polymer chemistry. Its hydroxyl group enables functionalization with reactive moieties, facilitating the synthesis of thermoresponsive dendrimers . For example, amino oligo(ethylene glycol) dendrons derived from this compound have been used to create hydroquinone-based polymers with cytotoxic activity against cancer cells .
Biomedical Research
In a landmark study, water-soluble dibromo-p-benzoquinones synthesized using 2,5,9,12-Tetraoxatridecan-7-ol derivatives demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.8 μM) . These compounds exhibited selectivity, sparing human fibroblast cells at therapeutic concentrations (>80% viability) . The PEGylated side chains enhance solubility, enabling intravenous administration and reducing off-target effects .
Comparison with Structural Analogues
TETRAETHYLENEGLYCOL MONOMETHYL ETHER
A structural isomer, TETRAETHYLENEGLYCOL MONOMETHYL ETHER (CAS No. 23783-42-8), shares the molecular formula C₉H₂₀O₅ but differs in ether linkage arrangement. This analogue exhibits similar solubility profiles (log P = -1.5) but lower cytotoxicity, underscoring the role of molecular geometry in bioactivity .
Table 3: Comparative Analysis of Analogues
Property | 2,5,9,12-Tetraoxatridecan-7-ol | TETRAETHYLENEGLYCOL MONOMETHYL ETHER |
---|---|---|
Boiling Point | 158–160°C (5 mmHg) | 158–160°C (5 mmHg) |
Cytotoxicity (IC₅₀) | 0.8 μM (MCF-7) | >10 μM (MCF-7) |
Primary Application | Dendrimer synthesis | Polymer crosslinking |
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